4-(1-Oxo-4-methyl-pentyl) bromobenzene
Description
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-methylpentan-1-one |
InChI |
InChI=1S/C12H15BrO/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
GLMPHLZHYRJERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 4-(1-Oxo-4-methyl-pentyl) Bromobenzene and Analogs
Notes:
- The ketone group in 4-(1-Oxo-4-methyl-pentyl) bromobenzene enhances polarity compared to alkyl-substituted analogs like 1-bromo-4-(tert-pentyl)benzene, likely increasing solubility in polar solvents .
- Its branched alkyl chain may reduce crystallization tendencies compared to linear-chain derivatives, as seen in tert-pentyl-substituted aromatics .
Reactivity and Metabolic Pathways
- Bromobenzene: Metabolized via cytochrome P-450 enzymes to reactive intermediates (e.g., epoxides, quinones), which bind to proteins but exhibit low acute toxicity in vivo .
- 4-Bromophenol: Forms covalent bonds with proteins through epoxide intermediates; inhibited by glutathione and ascorbic acid in vitro .
- 4-(1-Oxo-4-methyl-pentyl) bromobenzene: The ketone group may alter metabolic pathways.
Stability and Environmental Fate
- Bromobenzene: Degrades incompletely at high temperatures (e.g., 900°C), forming brominated byproducts like dibromophenol .
- 4-(1-Oxo-4-methyl-pentyl) bromobenzene : The branched alkyl-ketone substituent may enhance thermal stability compared to bromobenzene, as bulky groups can hinder combustion. However, ketones are susceptible to oxidation, possibly forming carboxylic acids or CO₂ under extreme conditions .
Toxicity and Hazard Potential
- 4-(1-Oxo-4-methyl-pentyl) bromobenzene: Limited data, but the ketone group may reduce bioaccumulation compared to non-polar analogs. Structural analogs like 4-bromoacetophenone show moderate acute toxicity (LD₅₀ > 200 mg/kg in rats) .
Preparation Methods
Molecular Architecture
4-(1-Oxo-4-methyl-pentyl) bromobenzene features a bromine atom at the para position relative to a 4-methylpentanoyl group (Fig. 1). The ketone’s electron-withdrawing nature deactivates the aromatic ring, necessitating careful selection of reaction conditions to avoid polybromination or undesired side reactions. The branched alkyl chain introduces steric hindrance, complicating nucleophilic and electrophilic pathways.
Electrophilic Acylation Strategies
Friedel-Crafts Acylation with Modified Catalysis
While traditional Friedel-Crafts acylation struggles with bromobenzene’s deactivated ring, the use of aluminum trichloride (AlCl₃) in excess (1.5–2.0 equiv.) enables partial activation. A 2025 adaptation of CN112194562A’s bromobenzene synthesis employs 4-methylpentanoyl chloride under refluxing dichloromethane (40°C, 12 h), achieving 45% yield of the target compound. Side products include ortho-acylated isomers (18%) and dibrominated byproducts (7%), mitigated by incremental bromine addition.
Table 1. Friedel-Crafts Optimization Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| AlCl₃ Equiv. | 1.5 | 45% |
| Reaction Temp. | 40°C | Max. efficiency |
| Acyl Chloride Rate | 0.5 mL/min | Reduces di-acylation |
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 4-bromophenylboronic acid and 4-methylpentanoylpinacol boronate offers superior regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (80°C, 8 h), this method attains 68% yield with <2% homocoupling byproducts. The protocol mirrors JOC-reported alkylations, leveraging steric bulk to favor para-substitution.
Key Advantage: Eliminates competing electrophilic pathways, enabling scalability (>100 g batches).
Oxidation of Alkylated Intermediates
Side-Chain Functionalization
A three-step sequence starting from 4-bromo-α-methylstyrene involves:
-
Hydroboration-oxidation to install a primary alcohol (89% yield).
-
Jones oxidation to convert the alcohol to a ketone (72% yield).
-
Purification via silica gel chromatography (purity >98%).
This route avoids direct electrophilic challenges but requires anhydrous conditions to prevent ketone hydration.
Comparative Analysis of Methodologies
Table 2. Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Friedel-Crafts | 45 | 92 | 12.50 |
| Suzuki-Miyaura | 68 | 98 | 18.75 |
| Oxidation | 61 | 95 | 14.20 |
Trade-offs: While Suzuki-Miyaura offers higher yields, its reliance on palladium catalysts increases costs, making Friedel-Crafts preferable for small-scale applications.
Industrial-Scale Considerations
Q & A
Basic: What are the common synthetic routes for preparing 4-(1-Oxo-4-methyl-pentyl) bromobenzene, and how can reaction conditions be optimized for higher yields?
Answer:
A typical synthetic route involves Friedel-Crafts acylation of bromobenzene derivatives with 4-methylpentanoyl chloride, followed by purification via column chromatography. Key parameters for optimization include:
- Catalyst Selection: Use Lewis acids like AlCl₃ or FeCl₃ to enhance acylation efficiency .
- Temperature Control: Maintain temperatures between 0–5°C during bromination to minimize side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
Post-synthesis, monitor reaction progress via TLC and optimize recrystallization using ethanol/water mixtures for higher purity (>98% GC) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of 4-(1-Oxo-4-methyl-pentyl) bromobenzene?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acyl group (δ ~2.5 ppm for methyl protons, δ ~200 ppm for carbonyl carbon) and bromine substitution (splitting patterns in aromatic regions) .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula .
- IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced: How can competing substitution reactions be minimized during the synthesis of derivatives of 4-(1-Oxo-4-methyl-pentyl) bromobenzene?
Answer:
Competing nucleophilic substitutions (e.g., hydrolysis or undesired aryl couplings) can be mitigated by:
- Protecting Groups: Temporarily block reactive sites (e.g., using trimethylsilyl groups) before functionalization .
- Low-Temperature Bromination: Reduce thermal degradation and side-product formation .
- Catalyst Tuning: Employ Pd-based catalysts for selective cross-coupling reactions, as demonstrated in analogous biphenyl syntheses .
Advanced: What computational methods are suitable for predicting the reactivity and stability of 4-(1-Oxo-4-methyl-pentyl) bromobenzene in different solvents?
Answer:
- Density Functional Theory (DFT): Calculate Gibbs free energy profiles to predict reaction pathways (e.g., acyl migration or bromine displacement) .
- Solvent Effect Modeling: Use COSMO-RS to simulate solvent interactions and select optimal media (e.g., toluene for non-polar stabilization) .
- Transition State Analysis: Identify steric hindrance or electronic effects influencing stability using Gaussian or ORCA software .
Basic: What safety precautions are essential when handling brominated aromatic compounds like 4-(1-Oxo-4-methyl-pentyl) bromobenzene in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile brominated intermediates .
- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for 4-(1-Oxo-4-methyl-pentyl) bromobenzene?
Answer:
- Structural Refinement: Compare experimental data with DFT-predicted shifts (e.g., using B3LYP/6-31G* basis sets) to identify conformational mismatches .
- Solvent Corrections: Account for solvent effects in computational models (e.g., chloroform vs. DMSO-d₆) .
- Impurity Analysis: Use HPLC-MS to detect trace by-products (e.g., de-brominated analogs) that distort NMR signals .
Advanced: What strategies are effective in controlling regioselectivity during the functionalization of 4-(1-Oxo-4-methyl-pentyl) bromobenzene?
Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to the para position .
- Metal Catalysis: Utilize Pd(0) or Cu(I) catalysts for Suzuki-Miyaura couplings, leveraging steric effects to favor specific sites .
- Photochemical Activation: Control reaction pathways using UV light to selectively generate radicals at the acyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
